molecular formula C10H12INO B14839934 3-Cyclopropoxy-4-iodo-N-methylaniline

3-Cyclopropoxy-4-iodo-N-methylaniline

Katalognummer: B14839934
Molekulargewicht: 289.11 g/mol
InChI-Schlüssel: RTOXFMGHGDDVRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-4-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-4-iodo-N-methylaniline involves several steps. One common method includes the reaction of 4-iodo-N-methylaniline with cyclopropyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-4-iodo-N-methylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-4-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-4-iodo-N-methylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity.

Eigenschaften

Molekularformel

C10H12INO

Molekulargewicht

289.11 g/mol

IUPAC-Name

3-cyclopropyloxy-4-iodo-N-methylaniline

InChI

InChI=1S/C10H12INO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI-Schlüssel

RTOXFMGHGDDVRA-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=C(C=C1)I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.